Methyl 2-cyanoacrylate

Industrial Adhesives Metal Bonding Mechanical Testing

Methyl 2-cyanoacrylate (MCA, CAS 137-05-3) is the lowest molecular weight homolog in the alkyl 2-cyanoacrylate series, a class of reactive monomers that undergo rapid anionic polymerization upon exposure to trace nucleophiles such as water or weak bases. As the foundational compound in the development of 'instant adhesives' (first commercialized as Eastman 910), MCA is a colorless, low-viscosity liquid (approximately 1–3 cP unthickened) characterized by the highest cured polymer glass transition temperature (Tg ≈ 160°C) and the greatest intrinsic reactivity among its common industrial analogs.

Molecular Formula C5H5NO2
C5H5NO2
CH2=C(CN)COOCH3
Molecular Weight 111.10 g/mol
CAS No. 137-05-3
Cat. No. B1676136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-cyanoacrylate
CAS137-05-3
Synonymsmethyl 2-cyanoacrylate
methylcyanoacrylate
Molecular FormulaC5H5NO2
C5H5NO2
CH2=C(CN)COOCH3
Molecular Weight111.10 g/mol
Structural Identifiers
SMILESCOC(=O)C(=C)C#N
InChIInChI=1S/C5H5NO2/c1-4(3-6)5(7)8-2/h1H2,2H3
InChIKeyMWCLLHOVUTZFKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 72 °F (NTP, 1992)
Soluble or partially soluble in methyl ethyl ketone, toluene, DMF /dimethylformamide/, acetone, nitromethane
30%
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Methyl 2-Cyanoacrylate (CAS 137-05-3) Technical Baseline: Monomer Properties and Comparative Positioning


Methyl 2-cyanoacrylate (MCA, CAS 137-05-3) is the lowest molecular weight homolog in the alkyl 2-cyanoacrylate series, a class of reactive monomers that undergo rapid anionic polymerization upon exposure to trace nucleophiles such as water or weak bases [1]. As the foundational compound in the development of 'instant adhesives' (first commercialized as Eastman 910), MCA is a colorless, low-viscosity liquid (approximately 1–3 cP unthickened) characterized by the highest cured polymer glass transition temperature (Tg ≈ 160°C) and the greatest intrinsic reactivity among its common industrial analogs [2]. Its performance profile establishes the upper bound for mechanical rigidity, bond strength to metals, and thermal resistance within this adhesive class, while its short methyl ester side chain also dictates the highest volatility and greatest potential for local tissue irritation compared to longer-chain homologs [3].

Why Methyl 2-Cyanoacrylate (MCA) Cannot Be Directly Substituted with Ethyl or Butyl Analogs Without Performance Consequence


Substitution among cyanoacrylate esters is frequently attempted in procurement or formulation, yet the physical and mechanical properties of the cured polymers are highly sensitive to the length and flexibility of the ester side chain [1]. Ethyl 2-cyanoacrylate (ECA) is the most common industrial grade, offering a general-purpose balance of strength and handling, while n-butyl cyanoacrylate (NBCA) is favored in medical applications for its reduced histotoxicity. However, these functional trade-offs come at the expense of key performance metrics relevant to structural and high-temperature applications. Directly substituting MCA with ECA or NBCA without reformulation will predictably result in decreased bond strength on metallic substrates, lower thermal service ceilings, and altered cure kinetics [2]. Conversely, replacing a longer-chain homolog with MCA to increase strength will simultaneously elevate volatility and toxicity risks. The following quantitative evidence establishes the precise performance deltas that govern material selection [3].

Quantitative Differentiation of Methyl 2-Cyanoacrylate: Bond Strength, Thermal Stability, and Polymerization Kinetics Data


Bond Strength to Grit-Blasted Steel: MCA vs. ECA Comparative Tensile Shear Data

Methyl 2-cyanoacrylate (MCA) exhibits significantly higher adhesive bond strength on grit-blasted steel compared to standard ethyl 2-cyanoacrylate (ECA) formulations. In direct head-to-head testing of commercially available neat monomers, MCA achieves an average tensile shear strength of 24.8 MPa (3600 psi) [1]. In comparison, a representative general-purpose ECA adhesive demonstrates a bond strength of 10.3 MPa (1500 psi) under identical surface preparation conditions [2]. This represents a quantitative strength advantage of approximately 140% for the methyl ester on this critical metal substrate.

Industrial Adhesives Metal Bonding Mechanical Testing

Cured Polymer Glass Transition Temperature (Tg): MCA Demonstrates Highest Thermal Rigidity Among Common Analogs

The glass transition temperature (Tg) of the cured poly(alkyl cyanoacrylate) polymer is a critical determinant of the adhesive's maximum service temperature and mechanical stability under heat. Poly(methyl 2-cyanoacrylate) exhibits a Tg of 160°C [1]. This value is significantly higher than that of its closest homologs: poly(ethyl 2-cyanoacrylate) has a Tg of 138°C, while poly(n-butyl 2-cyanoacrylate) is markedly lower at 90°C [1]. The 22°C differential between MCA and ECA, and the 70°C differential between MCA and NBCA, directly translate to superior retention of rigidity and bond strength at elevated temperatures for the methyl ester.

Polymer Physics Thermal Analysis Material Selection

Bulk Polymerization Activation Energy: MCA vs. ECA Kinetic Reactivity Comparison

The inherent reactivity of the monomer, as measured by the activation energy (Ea) of bulk radical polymerization, is higher for methyl 2-cyanoacrylate compared to ethyl 2-cyanoacrylate. Experimental determination of Ea for MCA is 22.2 kcal/mol, whereas ECA exhibits a lower barrier of 20.4 kcal/mol [1]. This 1.8 kcal/mol difference indicates a slightly higher energy requirement for MCA to initiate polymerization via a radical mechanism, which correlates with the greater stability of the MCA monomer in bulk storage when properly inhibited, yet also contributes to its more vigorous exothermic reaction once initiation occurs due to the higher energy release upon overcoming this barrier.

Polymer Chemistry Cure Kinetics Process Engineering

Volatility and Vapor Pressure: MCA Exhibits Lower Vapor Pressure Than ECA and NBCA at 25°C

Despite being the lowest molecular weight homolog, methyl 2-cyanoacrylate demonstrates a lower vapor pressure at ambient temperature (25°C) compared to both ethyl and n-butyl cyanoacrylates based on available experimental data. The vapor pressure of MCA is reported as 0.2 mmHg (approximately 0.027 kPa) [1]. In contrast, ethyl 2-cyanoacrylate has a vapor pressure of 0.4 ± 0.4 mmHg , and n-butyl 2-cyanoacrylate has a measured vapor pressure of 0.57 mmHg . This inverse relationship between alkyl chain length and volatility at 25°C is a notable physical property distinction within the series, suggesting that MCA may exhibit lower airborne monomer concentrations in the immediate bond line environment at room temperature.

Occupational Safety Volatility Physical Chemistry

Histotoxicity Profile: MCA vs. NBCA in Comparative Tissue Response Studies

The local tissue toxicity of alkyl cyanoacrylates is inversely proportional to the length of the alkyl ester side chain. Methyl 2-cyanoacrylate is classified as histotoxic, inducing significant inflammatory response and tissue necrosis, whereas higher homologs such as n-butyl 2-cyanoacrylate demonstrate markedly reduced local toxicity [1]. In a comparative in vivo study evaluating the application of cyanoacrylate adhesives on the abdominal aortas of rabbits, the butyl derivative was consistently found to be the least toxic, with methyl and ethyl esters eliciting more severe leukocyte infiltration, medial necrosis, and vascular calcification [2]. This toxicity differential is attributed to the faster hydrolytic degradation rate of the shorter-chain poly(methyl cyanoacrylate), which releases formaldehyde—a potent cytotoxic and irritant byproduct—at a significantly higher rate than the slower-degrading poly(butyl cyanoacrylate) [3].

Biocompatibility Tissue Adhesives Toxicology

Strategic Application Scenarios for Methyl 2-Cyanoacrylate Based on Quantitative Differentiation


High-Strength Metal Bonding in Precision Manufacturing

In industrial settings requiring maximum tensile shear strength on ferrous metals, methyl 2-cyanoacrylate is the preferred monomer over ethyl or butyl analogs. The quantitative data showing a bond strength of 24.8 MPa (3600 psi) on grit-blasted steel for MCA, compared to 10.3 MPa for a comparable ECA adhesive [1][2], directly supports its specification for bonding precision metal components, jigs, and fixtures in manufacturing environments where joint failure is not permissible. The superior adhesion to metals noted in industry standards further validates this selection [3].

Thermally Demanding Assembly Processes Requiring High Tg Materials

Applications involving exposure to elevated temperatures (e.g., bonding components near motors, under-hood automotive assemblies, or electronics subjected to soldering processes) benefit from the high glass transition temperature (Tg) of poly(methyl 2-cyanoacrylate). The measured Tg of 160°C for MCA, which is 22°C higher than that of ECA (138°C) and 70°C higher than NBCA (90°C) [4], ensures that the cured adhesive maintains its rigidity and load-bearing capacity at service temperatures where bonds made with ethyl or butyl esters would soften and fail. This makes MCA the material of choice when thermal stability is a primary procurement criterion.

Forensic Fingerprint Development and Non-Medical Laboratory Use

The unique combination of high volatility (enabling rapid fuming) and the ability to form a rigid, visually distinct white polymer upon polymerization makes methyl 2-cyanoacrylate the standard reagent for cyanoacrylate fuming in forensic fingerprint development. The lower vapor pressure of MCA compared to ECA and NBCA at room temperature [5] allows for controlled fuming in enclosed chambers, while its high reactivity ensures rapid polymerization on fingerprint residues. Its known histotoxicity [6] precludes medical use but is irrelevant in this controlled, non-contact forensic application.

Legacy and Specialty Adhesive Formulations Where Solvent Resistance is Critical

Industry standards and adhesive formulary guides note that the methyl homologue of cyanoacrylate generally exhibits greater resistance to solvent attack compared to its ethyl counterpart [3]. For applications involving incidental or sustained exposure to organic solvents, cleaners, or fuels, an MCA-based adhesive may retain bond integrity longer than an ECA-based bond. This is a critical differentiator for procurement in the maintenance, repair, and operations (MRO) sector and in the manufacturing of components that undergo solvent cleaning cycles.

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